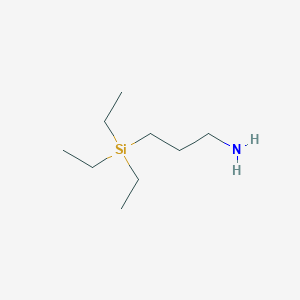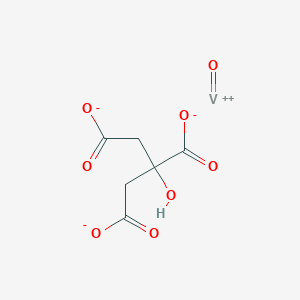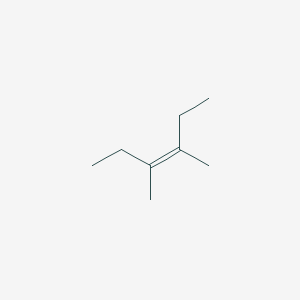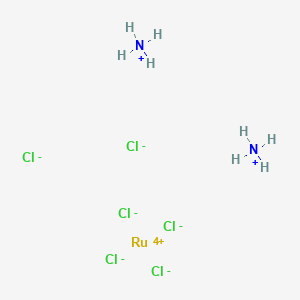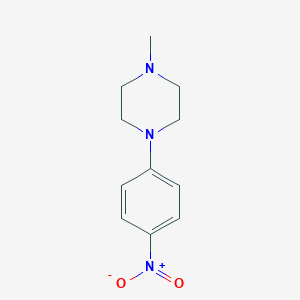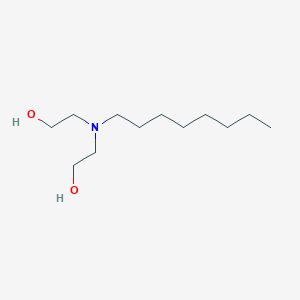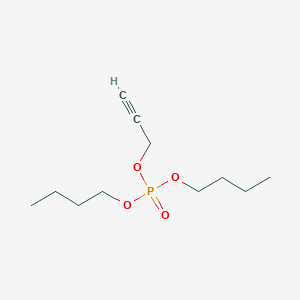
Dibutyl propargyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl propargyl phosphate (DBPP) is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBPP is a phosphorus-containing flame retardant that is commonly used in the manufacturing of plastics, textiles, and electronics. The compound has also been found to possess unique properties that make it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of Dibutyl propargyl phosphate is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and tumor growth. The compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Dibutyl propargyl phosphate has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. Additionally, Dibutyl propargyl phosphate has been found to have antioxidant properties, which may help protect cells from oxidative damage. The compound has also been found to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl propargyl phosphate has several advantages for lab experiments. The compound is readily available and relatively inexpensive. Additionally, Dibutyl propargyl phosphate is stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to the use of Dibutyl propargyl phosphate in lab experiments. The compound is toxic and can be hazardous to handle. Additionally, there is limited information available on the long-term effects of Dibutyl propargyl phosphate exposure.
Zukünftige Richtungen
There are several future directions for research on Dibutyl propargyl phosphate. One area of research is the development of new synthetic methods for the compound. Additionally, there is a need for further studies on the mechanism of action of Dibutyl propargyl phosphate. This will help to better understand the compound's potential applications in various scientific research fields. Another area of research is the development of new applications for Dibutyl propargyl phosphate, such as in the field of catalysis. Finally, there is a need for further studies on the toxicity and long-term effects of Dibutyl propargyl phosphate exposure. This will help to ensure the safe use of the compound in various experimental settings.
Conclusion:
In conclusion, Dibutyl propargyl phosphate is a phosphorus-containing flame retardant that has gained significant attention in recent years due to its potential applications in various scientific research fields. The compound has been found to have anti-inflammatory and anti-tumor properties, as well as potential applications in the field of catalysis. While there are advantages to using Dibutyl propargyl phosphate in lab experiments, there are also limitations to its use due to its toxicity. Further research is needed to fully understand the potential applications and safety of Dibutyl propargyl phosphate.
Synthesemethoden
Dibutyl propargyl phosphate can be synthesized through the reaction of propargyl alcohol with phosphorus oxychloride and dibutylamine. The reaction takes place in the presence of a catalyst and results in the formation of Dibutyl propargyl phosphate. The purity and yield of the compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Dibutyl propargyl phosphate has been found to have various scientific research applications. One of the most significant applications of Dibutyl propargyl phosphate is in the field of flame retardancy. The compound is used in the manufacturing of various products, such as textiles, plastics, and electronics, to reduce the risk of fire. Dibutyl propargyl phosphate has also been found to have potential applications in the field of biomedicine. The compound has been studied for its anti-inflammatory and anti-tumor properties. Additionally, Dibutyl propargyl phosphate has been found to have potential applications in the field of catalysis.
Eigenschaften
CAS-Nummer |
18687-46-2 |
|---|---|
Produktname |
Dibutyl propargyl phosphate |
Molekularformel |
C11H21O4P |
Molekulargewicht |
248.26 g/mol |
IUPAC-Name |
dibutyl prop-2-ynyl phosphate |
InChI |
InChI=1S/C11H21O4P/c1-4-7-10-14-16(12,13-9-6-3)15-11-8-5-2/h3H,4-5,7-11H2,1-2H3 |
InChI-Schlüssel |
SBVUHOGAKJAIPK-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Kanonische SMILES |
CCCCOP(=O)(OCCCC)OCC#C |
Andere CAS-Nummern |
18687-46-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




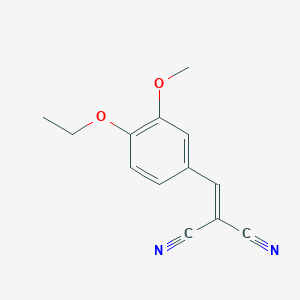
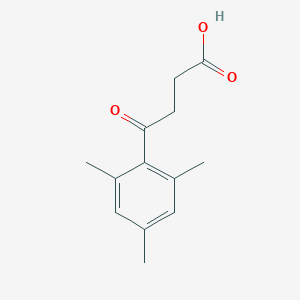

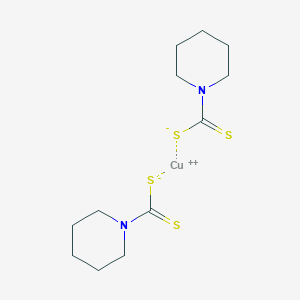
![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)
